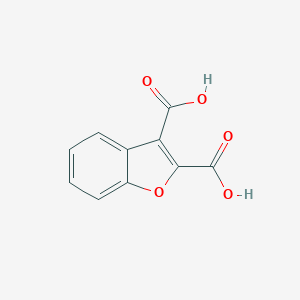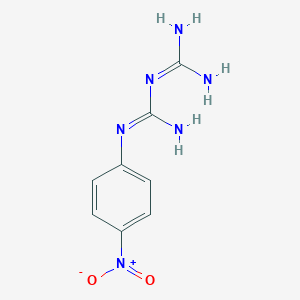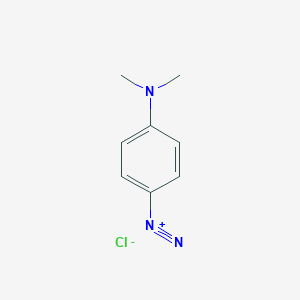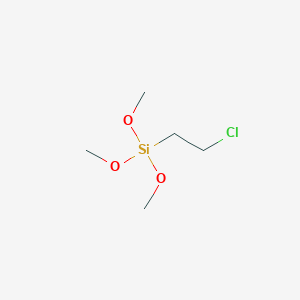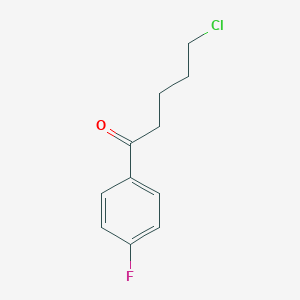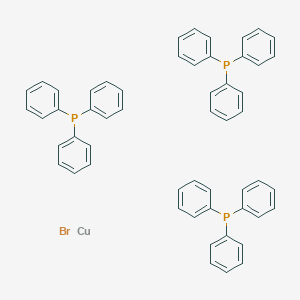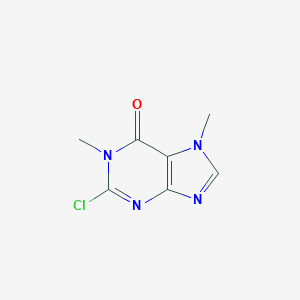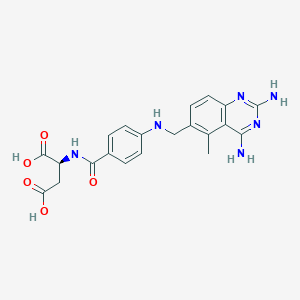
Aspartic acid, N-(p-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-, L-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aspartic acid, N-(p-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-, L- is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as L-DMQAA, and it is a derivative of aspartic acid.
作用機序
The mechanism of action of L-DMQAA involves its ability to bind to the active site of dihydrofolate reductase. This binding prevents the enzyme from converting dihydrofolate to tetrahydrofolate, which is required for the synthesis of DNA. As a result, the growth of cancer cells is inhibited.
生化学的および生理学的効果
L-DMQAA has been shown to have several biochemical and physiological effects. It has been found to be a potent inhibitor of dihydrofolate reductase, which is essential for the synthesis of DNA. This inhibition leads to the inhibition of cancer cell growth. L-DMQAA has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using L-DMQAA in lab experiments is its potency as an inhibitor of dihydrofolate reductase. This makes it an ideal candidate for studying the role of this enzyme in cancer cell growth. However, one of the limitations of using L-DMQAA is its toxicity. It has been found to be toxic to normal cells at high concentrations, which limits its use in certain experiments.
将来の方向性
There are several future directions for the research on L-DMQAA. One potential area of research is in the development of new cancer treatments. L-DMQAA has shown promise as a potential anti-cancer agent, and further research is needed to explore its potential in this area. Another potential area of research is in the development of new anti-inflammatory drugs. L-DMQAA has been found to have anti-inflammatory properties, and further research is needed to explore its potential in this area. Finally, further research is needed to explore the toxic effects of L-DMQAA and to develop strategies for minimizing its toxicity.
Conclusion
In conclusion, L-DMQAA is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It has been extensively studied for its potential applications in cancer treatment and has shown promise as a potential anti-cancer agent. Further research is needed to explore its potential in other areas of research, such as the development of new anti-inflammatory drugs.
合成法
The synthesis of L-DMQAA involves the reaction of aspartic acid with 2,4-diamino-5-methyl-6-quinazoline and p-aminobenzoyl chloride. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using a series of techniques such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
L-DMQAA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. L-DMQAA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inhibiting the activity of an enzyme called dihydrofolate reductase, which is essential for the synthesis of DNA in cancer cells.
特性
CAS番号 |
18921-70-5 |
|---|---|
製品名 |
Aspartic acid, N-(p-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-, L- |
分子式 |
C21H22N6O5 |
分子量 |
438.4 g/mol |
IUPAC名 |
(2S)-2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C21H22N6O5/c1-10-12(4-7-14-17(10)18(22)27-21(23)26-14)9-24-13-5-2-11(3-6-13)19(30)25-15(20(31)32)8-16(28)29/h2-7,15,24H,8-9H2,1H3,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27)/t15-/m0/s1 |
InChIキー |
NTKNUVXCGJPJQP-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O |
正規SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O |
関連するCAS |
18921-69-2 (di-hydrochloride salt) |
同義語 |
methasquin methasquin, disodium salt N-(4-((2,4-diamino-5-methyl-6-quinazolinyl)methylamino)benzoyl)-L-aspartic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



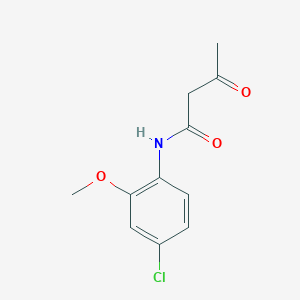
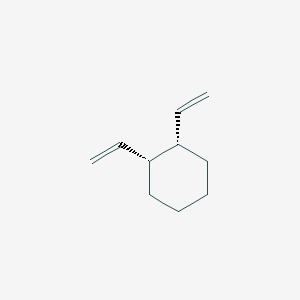
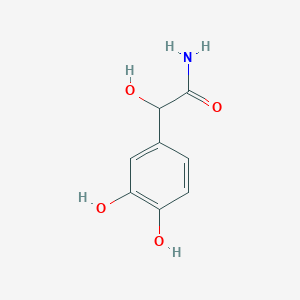
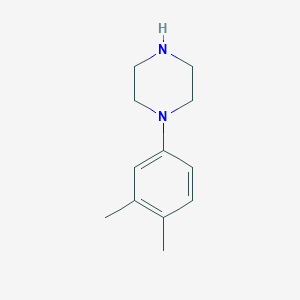

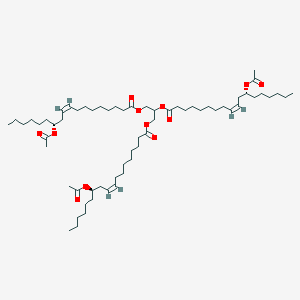
![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)
